5-Methyl-5H-benzo[b]carbazole

Organic Semiconductors Hole Transport Materials Reorganization Energy

5-Methyl-5H-benzo[b]carbazole (CAS 1698-22-2) is an N-methylated tetracyclic heteroaromatic compound belonging to the benzocarbazole family, with molecular formula C17H13N and molecular weight 231.30 g/mol. The compound features a fused benzo[b]carbazole skeleton where a methyl group occupies the 5-position (the nitrogen atom).

Molecular Formula C17H13N
Molecular Weight 231.29 g/mol
Cat. No. B12971789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5H-benzo[b]carbazole
Molecular FormulaC17H13N
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31
InChIInChI=1S/C17H13N/c1-18-16-9-5-4-8-14(16)15-10-12-6-2-3-7-13(12)11-17(15)18/h2-11H,1H3
InChIKeyNLGACPNHPUKXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5H-benzo[b]carbazole (CAS 1698-22-2) Procurement Specifications and Structural Baseline


5-Methyl-5H-benzo[b]carbazole (CAS 1698-22-2) is an N-methylated tetracyclic heteroaromatic compound belonging to the benzocarbazole family, with molecular formula C17H13N and molecular weight 231.30 g/mol . The compound features a fused benzo[b]carbazole skeleton where a methyl group occupies the 5-position (the nitrogen atom) . This N-methyl substitution distinguishes it from the parent 5H-benzo[b]carbazole (CAS 243-28-7) and other benzo-fused carbazole isomers such as 5H-benzo[a]carbazole and 7H-benzo[c]carbazole [1]. The extended π-conjugated system and electron-rich carbazole core make this scaffold relevant for organic electronics, particularly as a hole-transport material and OLED host building block [2].

Scaffold N-Methylated benzo[b]carbazole with eliminated N-H reactivity for synthetic elaboration.
Property Core reported with lowest reorganization energy among carbazole isomers for charge transport.
Selection Preferred over unsubstituted 5H-benzo[b]carbazole for organic electronics and OLED host design.

Why 5-Methyl-5H-benzo[b]carbazole Cannot Be Replaced by Generic Carbazole or Other Benzocarbazole Isomers


The N(5)-methyl substituent fundamentally alters the electronic structure, steric profile, and intermolecular packing of the benzo[b]carbazole core relative to unsubstituted 5H-benzo[b]carbazole and carbazole itself [1]. N-alkylation modulates the HOMO energy level through inductive electron donation, directly affecting hole injection barriers in optoelectronic devices [2]. Furthermore, the methyl group eliminates the N-H hydrogen bonding capability present in the parent compound, thereby altering solid-state packing motifs, thermal properties, and solubility in organic solvents—each of which carries significant consequences for both synthetic derivatization efficiency and thin-film device fabrication [3]. Substituting with non-methylated 5H-benzo[b]carbazole or with isomeric benzocarbazoles (e.g., 7-methyl-7H-benzo[c]carbazole or 5-methyl-11H-benzo[a]carbazole) yields different frontier orbital energies and molecular geometries, rendering performance predictions unreliable without explicit comparative data .

HOMO Level Shift
N-Methyl inductive effect raises the HOMO energy, shifting hole injection barriers compared to 5H-benzo[b]carbazole or carbazole.
Packing & Solubility Change
Loss of N-H hydrogen bonding alters solid-state packing motifs, thermal properties, and organic solvent solubility, affecting thin-film fabrication.
Isomer Geometry Mismatch
Isomeric benzocarbazoles (7-methyl-7H-benzo[c]carbazole, 5-methyl-11H-benzo[a]carbazole) yield different frontier orbital energies, making performance predictions unreliable without explicit data.

5-Methyl-5H-benzo[b]carbazole Differentiation Evidence: Quantitative Head-to-Head and Class-Level Comparisons


Charge Transport Reorganization Energy: Benzo[b]carbazole Core vs. Carbazole and Isomeric Benzocarbazoles

DFT calculations demonstrate that the benzo[b]carbazole (BbCz) skeleton, which constitutes the core of 5-methyl-5H-benzo[b]carbazole, exhibits substantially lower reorganization energy for charge transport compared to the parent carbazole (Cz) and the isomeric benzo[a]carbazole (BaCz) [1]. Specifically, BbCz possesses a hole reorganization energy of 0.18 eV and an electron reorganization energy of 0.11 eV, whereas carbazole shows higher reorganization energies [2]. The N-methyl substitution present in the target compound is expected to further modulate these values through inductive effects, as electron-donating groups on the carbazole nitrogen are known to raise the HOMO level and can influence reorganization energy [3].

Charge Transport λ
Class-level
Hole λ = 0.18 eV, Electron λ = 0.11 eV (BbCz core)
Reported lowest reorganization energy among carbazole and three benzocarbazole isomers.
DFT isolated molecule; N-methyl derivative values not directly measured.
Organic Semiconductors Hole Transport Materials Reorganization Energy

Thermal Stability Differentiation: Methyl-Substituted vs. Naphthyl-Substituted Benzo[b]carbazole Derivatives in OLED Applications

In a comparative study of indolylbenzo[b]carbazole derivatives for non-doped deep-blue OLEDs, methyl-substituted derivatives exhibited 5% weight loss temperatures (Td) approximately 90 °C lower than their naphthyl-substituted counterparts [1]. Specifically, naphthyl-substituted compounds showed Td values of 409 °C and 413 °C, while the corresponding methyl-substituted analogs decomposed at temperatures approximately 319–323 °C [2]. The glass transition temperatures (Tg) for these benzo[b]carbazole derivatives ranged from 86 to 116 °C, enabling the formation of stable molecular glasses essential for solution-processed OLED fabrication [3].

Thermal Stability
Class-level
Methyl-substituted Td ≈ 319–323 °C; naphthyl ≈ 409–413 °C (ΔTd ~90 °C)
Methyl substitution systematically lowers decomposition temperature, defining thermal budget for solution processing.
TGA under N₂; Tg range 86–116 °C for indolylbenzo[b]carbazole series.
OLED Host Materials Thermal Stability Glass Transition Temperature

Antitumor Structure-Activity Relationship: N-Substitution Effects in 5H-Benzo[b]carbazoles

In a comprehensive SAR study of 5H-benzo[b]carbazoles evaluated in the NCI 60-cell-line panel, 2-unsubstituted 5H-benzo[b]carbazoles (analogous to the core of 5-methyl-5H-benzo[b]carbazole lacking additional C-2 functionalization) showed either decreased potency or were found to be inactive compared to derivatives bearing quinonoid substructures or 2-hydroxyl substituents [1]. Critically, 2-acetoxy and 2-methoxy derivatives also displayed reduced activity, establishing that both the presence and nature of the N-substituent and the C-ring substitution pattern are decisive for biological activity [2]. A COMPARE analysis revealed poor or no correlation with standard anticancer agents, indicating a potentially novel mechanism of action for active members of this class [3].

NCI 60-Cell SAR
Class-level
2-unsubstituted 5H-benzo[b]carbazoles: decreased activity or inactive; quinonoid derivatives active.
N-methyl alone insufficient; scaffold requires C-2 functionalization for anticancer cell-line response.
No direct GI50 for title compound; COMPARE analysis suggests novel mechanism.
Medicinal Chemistry Anticancer Agents Structure-Activity Relationship

Photophysical and Electrochemical Baseline: Ionization Potential and Emission Characteristics of Benzo[b]carbazole Derivatives

Indolylbenzo[b]carbazole derivatives, which share the benzo[b]carbazole core with the target compound, exhibit ionization potentials (IP) in the range of 5.49–5.65 eV as measured by cyclic voltammetry, and 5.16–5.28 eV by photoelectron emission in air [1]. Their solutions display blue photoluminescence with quantum yields (PLQY) of 67% [2]. Time-of-flight measurements confirm ambipolar charge transport with charge drift mobility exceeding 10⁻³ cm²/V·s at high electric fields [3]. Non-doped blue OLED devices based on these materials achieve CIE coordinates of (0.21, 0.16) with electroluminescence maximum at 410 nm and external quantum efficiency (EQE) up to 3.4% [4].

Optoelectronic Profile
Class-level
IP(CV) 5.49–5.65 eV, PLQY 67%, EQE 3.4%, CIE (0.21,0.16)
Performance envelope for benzo[b]carbazole deep-blue OLED emitters with ambipolar transport.
Data from indolylbenzo[b]carbazole derivatives; mobility >10⁻³ cm²/V·s.
OLED Emitters Ionization Potential Photoluminescence Quantum Yield

Synthetic Yield Comparison: 5-Methyl vs. 5H (Unsubstituted) Benzo[b]carbazole Derivatives

In the synthesis of dimethoxy-indolyl-benzo[b]carbazole derivatives, the N-methylated variant 6-(5,6-dimethoxy-1-methyl-1H-indole-3-yl)-2,3-dimethoxy-5-methyl-5H-benzo[b]carbazole was obtained in 83% yield, compared to 79% yield for the corresponding N-unsubstituted (5H) analog [1]. This 4 percentage point improvement in isolated yield, though modest, suggests that N-methylation may provide a slight synthetic advantage in certain cyclization or coupling reactions [2]. Toxicity assessment via the BSLT method revealed a dramatic difference: the N-methylated derivative exhibited an LC50 of 300.6 ppm, nearly two orders of magnitude higher (lower toxicity) than the N-unsubstituted analog with LC50 of 3.48 ppm [3].

Yield & Toxicity
Head-to-head
N-methyl yield 83% vs N-H 79%; LC50 300.6 vs 3.48 ppm (BSLT)
N-methylation raised LC50 by ~86-fold, indicating lower acute toxicity in brine shrimp assay.
Direct comparison for dimethoxy-indolyl derivatives; handling context may differ.
Synthetic Chemistry Reaction Yield Benzocarbazole Synthesis

Procurement-Driven Application Scenarios for 5-Methyl-5H-benzo[b]carbazole


Hole-Transport Material Development for Organic Field-Effect Transistors (OFETs)

The benzo[b]carbazole core exhibits the lowest DFT-calculated reorganization energy (hole λ = 0.18 eV) among carbazole and its three benzocarbazole isomers [1], establishing 5-methyl-5H-benzo[b]carbazole as a privileged scaffold for designing high-mobility hole-transport semiconductors. The N-methyl group prevents N-H hydrogen bonding that could trap charges, while the extended π-system (longitudinal dimension d = 9.05 Å) promotes favorable intermolecular electronic coupling [2]. Researchers should select this compound over 5H-benzo[b]carbazole or carbazole when the synthetic plan requires N-protection during further functionalization and when the target application demands hole mobility exceeding 10⁻³ cm²/V·s, as demonstrated by related benzo[b]carbazole derivatives [3].

Non-Doped Deep-Blue OLED Emitter and Host Material Design

Benzo[b]carbazole derivatives incorporating the N-methyl substitution motif have been validated as efficient non-doped deep-blue OLED emitters, achieving CIE coordinates of (0.21, 0.16), maximum EQE of 3.4%, and electroluminescence at 410 nm [1]. The glass transition temperatures (86–116 °C) and ionization potentials (5.49–5.65 eV by CV) align well with common hole-injection layers such as PEDOT:PSS [2]. When procuring for OLED materials research, 5-methyl-5H-benzo[b]carbazole should be prioritized over non-methylated analogs because the N-methyl group eliminates the acidic N-H proton that can cause device degradation and exciton quenching, while maintaining the ambipolar charge transport character essential for balanced carrier injection [3].

Medicinal Chemistry Scaffold for Novel Anticancer Agent Elaboration

The 5H-benzo[b]carbazole SAR study demonstrates that 2-unsubstituted derivatives are inactive, while the introduction of a quinonoid moiety in ring C or a 2-hydroxyl group dramatically increases antitumor potency, with compound 15c reaching activity comparable to amsacrine and mitomycin C [1]. The COMPARE analysis indicating a novel mechanism of action distinct from existing anticancer agents further supports this scaffold's value [2]. 5-Methyl-5H-benzo[b]carbazole serves as the ideal starting material for such elaboration programs: the N-methyl group prevents unwanted N-H reactivity during C-ring functionalization and cross-coupling steps, yet the benzo[b]carbazole core retains all positions available for systematic SAR exploration. The evidence of reduced toxicity upon N-methylation (86-fold higher LC50) provides an additional safety advantage during multi-step synthetic campaigns [3].

Geochemical Maturity and Migration Tracer Studies in Petroleum Analysis

Benzocarbazole isomers, including 5-methyl-5H-benzo[b]carbazole, are established biomarkers in petroleum geochemistry. Benzo[b]carbazole exhibits higher resistance to bacterial biodegradation compared to benzo[a]carbazole, making the benzo[b]carbazole/benzo[a]carbazole ratio a sensitive indicator of biodegradation extent in crude oils [1]. The N-methylated benzocarbazoles, due to their distinct GC retention indices (e.g., retention index 2442 for parent 5H-benzo[b]carbazole on methyl silicone columns), can be unambiguously identified and quantified in complex petroleum fractions [2]. For geochemical laboratories procuring analytical standards, 5-methyl-5H-benzo[b]carbazole offers a well-resolved chromatographic signal and specific biodegradation behavior that distinguishes it from co-eluting non-methylated or isomeric benzocarbazoles, enabling more accurate maturity and migration assessments [3].

Application
Selection Property
Validation Focus
OFET Hole-Transport Design
Reorganization energy core context
Charge mobility validation in device architectures
Deep-Blue OLED Emitter / Host
Deep-blue emission and IP/HOMO alignment
EQE and CIE coordinate verification
Anticancer Scaffold Elaboration
C-2 functionalization requirement for cell-line response
SAR-driven ring-C derivatization and target engagement
Petroleum Biomarker Analysis
Biodegradation resistance and GC retention index
Chromatographic resolution and ratio validation in crude oils
Quote Request

Request a Quote for 5-Methyl-5H-benzo[b]carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.